![molecular formula C8H11N3S B1270876 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 443917-88-2](/img/structure/B1270876.png)
4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H11N3S and a molecular weight of 181.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1,2,4-triazole heterocycle with an allyl group and a cyclopropyl group attached to it .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 181.26 .Scientific Research Applications
Corrosion Inhibition : A study by Orhan et al. (2012) demonstrated the effectiveness of a similar compound, 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, in inhibiting the corrosion of mild steel in acidic environments. This suggests potential applications of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in industrial corrosion protection (Orhan, Ercan, Koparir, & Soylemez, 2012).
Synthesis and Structural Analysis : Mobinikhaledi et al. (2010) discussed the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, indicating the chemical versatility and potential for creating new compounds with this triazole as a base structure (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Antimicrobial and Antifungal Activity : The antibacterial and antifungal properties of various 4-allyl/amino-5-aryl-1,2,4-triazoles were explored by Colanceska-Ragenovic et al. (2001), highlighting the potential of these compounds in medicinal chemistry and pharmaceutical research (Colanceska-Ragenovic, Dimova, Kakurinov, Molnar, & Bužarovska, 2001).
Antitumor Activity : Research by Ovsepyan et al. (2018) on 3,4-substituted-(4H)-1,2,4-triazole-5-thiols revealed their potential as biologically active compounds with antitumor properties, suggesting the importance of triazole derivatives in cancer research (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).
Electrochemical Studies : The electrochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper were studied by Chauhan et al. (2019), emphasizing the significance of triazole derivatives in corrosion science (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJNNAYOBDOLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366058 |
Source
|
Record name | 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
443917-88-2 |
Source
|
Record name | 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.